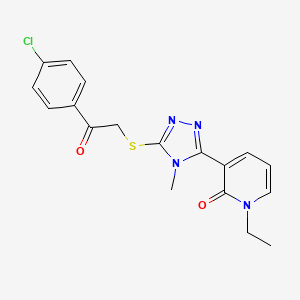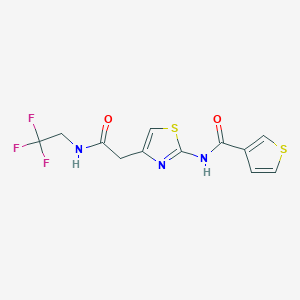
N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, other names (if any), and its role or use. It may also include information about the class of compounds it belongs to.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including the arrangement of atoms, the type and number of bonds, and the molecule’s shape.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes the reactants and products of the reaction, the conditions required, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, reactivity, and stability.Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Biological Activities
Compounds with structures related to the inquiry have been synthesized using microwave-assisted techniques, focusing on their potential biological activities. These compounds, often involving thiazole and thiophene moieties, are investigated for their antimicrobial, antilipase, and antiurease activities. The microwave-assisted synthesis offers a rapid and efficient method to prepare these compounds, which could be applied to the synthesis of "N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide" for further biological activity studies (Başoğlu et al., 2013).
Antimicrobial and Anti-inflammatory Properties
Thiazole and thiophene derivatives have been extensively researched for their antimicrobial and anti-inflammatory properties. This line of investigation suggests that compounds with a similar backbone might be potent agents against various bacterial strains and could exhibit significant anti-inflammatory effects. The research often involves the synthesis of novel derivatives followed by their pharmacological evaluation, which could be an approach for exploring the applications of "N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide" (Lahsasni et al., 2018).
Docking Studies and Synthesis for Antimicrobial Evaluation
The compound's potential application could extend to the design and synthesis of derivatives for docking studies and antimicrobial evaluation. By modifying the compound's structure, researchers can evaluate the biological activity against a range of microorganisms, providing insights into the structure-activity relationships necessary for developing more effective antimicrobial agents (Spoorthy et al., 2021).
Novel Synthesis Approaches and Biological Evaluation
Research on thiazole and thiophene compounds also includes novel synthesis approaches and their subsequent biological evaluation. These studies aim to uncover new pathways to synthesize structurally complex compounds efficiently and to assess their potential as therapeutic agents. The synthesis methods and biological evaluation frameworks used in these studies could be applicable to "N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide" for discovering its possible therapeutic uses (Shipilovskikh et al., 2009).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It includes safety precautions that should be taken when handling the compound.
Direcciones Futuras
This involves discussing potential future research directions. It could include potential applications of the compound, unanswered questions about it, or ways its synthesis or use could be improved.
I hope this helps! If you have a different compound or a specific aspect you’d like me to focus on, feel free to ask! 😊
Propiedades
IUPAC Name |
N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S2/c13-12(14,15)6-16-9(19)3-8-5-22-11(17-8)18-10(20)7-1-2-21-4-7/h1-2,4-5H,3,6H2,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNSUENXLGGNLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NC2=NC(=CS2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2662161.png)
![3-{(E)-[2-(4-benzylpiperazino)-1,3-thiazol-5-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2662163.png)
![butyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2662164.png)
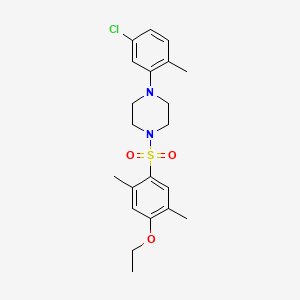
![2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2662169.png)
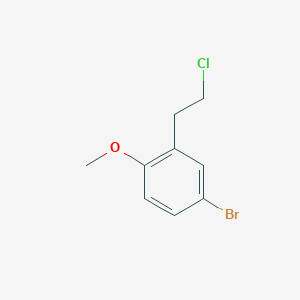
![tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2662176.png)

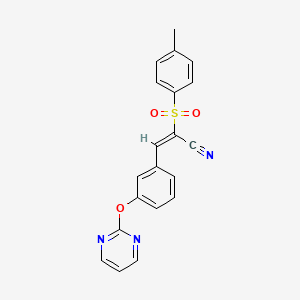
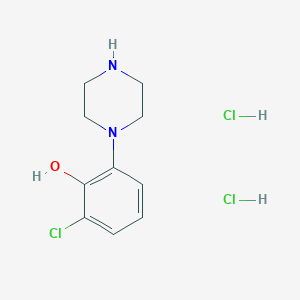

![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662182.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2662183.png)
